molecular formula C22H17NO6 B10877109 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate

Cat. No.: B10877109
M. Wt: 391.4 g/mol
InChI Key: WULLBRHVDPYZBL-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate is an organic compound with a complex structure, characterized by the presence of nitrophenoxy and phenylacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate typically involves multiple steps:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-bromophenol to form 4-(4-nitrophenoxy)phenol.

    Esterification: The intermediate is then esterified with 2-oxoethyl 2-phenylacetate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Friedel-Crafts reagents such as aluminum chloride can be employed.

Major Products

    Oxidation: 2-[4-(4-Aminophenoxy)phenyl]-2-oxoethyl 2-phenylacetate.

    Reduction: 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl benzoate
  • 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-methylbenzoate

Uniqueness

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or enhanced stability, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H17NO6

Molecular Weight

391.4 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C22H17NO6/c24-21(15-28-22(25)14-16-4-2-1-3-5-16)17-6-10-19(11-7-17)29-20-12-8-18(9-13-20)23(26)27/h1-13H,14-15H2

InChI Key

WULLBRHVDPYZBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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